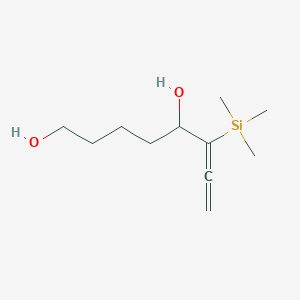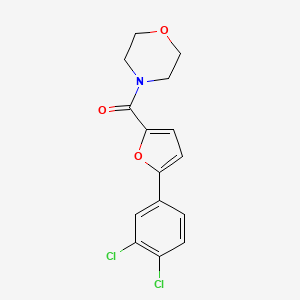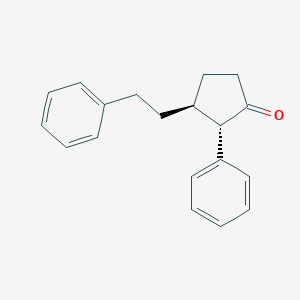
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one is an organic compound characterized by its cyclopentanone core substituted with phenyl and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, benzaldehyde, and phenylethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one: shares structural similarities with other cyclopentanone derivatives and phenyl-substituted compounds.
Examples: Cyclopentanone, benzylcyclopentanone, and phenylcyclopentanone.
Uniqueness
Structural Features: The combination of phenyl and phenylethyl groups on the cyclopentanone core is unique, providing distinct chemical and biological properties.
Applications: Its specific structural features make it suitable for specialized applications in research and industry.
属性
CAS 编号 |
824390-76-3 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-18-14-13-17(12-11-15-7-3-1-4-8-15)19(18)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2/t17-,19+/m0/s1 |
InChI 键 |
JPVLYOAMTSRVAK-PKOBYXMFSA-N |
手性 SMILES |
C1CC(=O)[C@@H]([C@H]1CCC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CC(=O)C(C1CCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
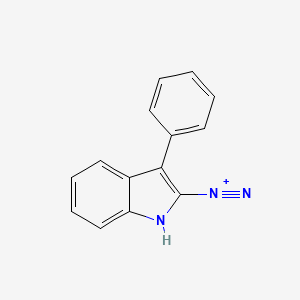
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
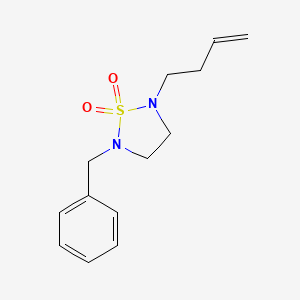
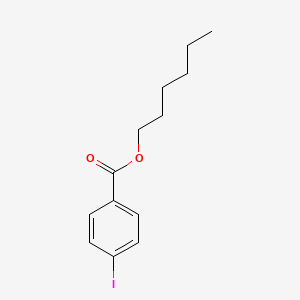
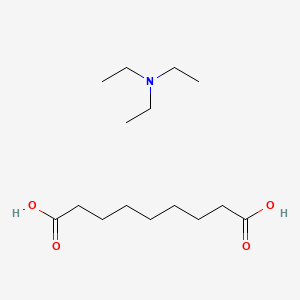
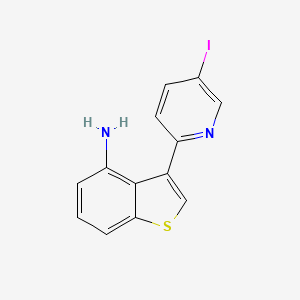
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
